Product packaging for 1-(3-Cyanophenyl)piperazine(Cat. No.:CAS No. 178928-58-0)

1-(3-Cyanophenyl)piperazine

Cat. No.: B1589287
CAS No.: 178928-58-0
M. Wt: 187.24 g/mol
InChI Key: LJUHEEFEADORHV-UHFFFAOYSA-N
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Description

Overview of Piperazine (B1678402) Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug discovery. nih.gov Its prevalence in a vast number of biologically active compounds underscores its importance to medicinal chemists. nih.gov

Significance as a Privileged Structure

The piperazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. tandfonline.comnih.govresearchgate.net This designation is attributed to its ability to serve as a versatile template that can interact with a variety of biological targets, leading to the development of drugs for numerous therapeutic applications. tandfonline.comnih.gov The physicochemical properties of piperazine, such as its water solubility and basicity, can be finely tuned through substitution on its nitrogen and carbon atoms. tandfonline.com This adaptability allows for the optimization of pharmacokinetic properties, a critical aspect of drug design. tandfonline.comnih.gov The piperazine core's two nitrogen atoms can enhance the water solubility of drug candidates, which plays a crucial role in their bioavailability. nih.gov

The structural flexibility of the piperazine ring can also be constrained by incorporating it into more complex polycyclic structures, offering another avenue for designing new therapeutic agents. tandfonline.com Its chemical reactivity makes it a useful linker for connecting different pharmacophores within a single molecule or as a central scaffold for groups that interact with target macromolecules. tandfonline.com

Broad Spectrum of Biological Activities of Piperazine Derivatives

The versatility of the piperazine nucleus has led to the synthesis of a wide array of derivatives with a broad spectrum of biological activities. researchgate.netthieme-connect.commuseonaturalistico.it These compounds have shown significant potential in various therapeutic areas. researchgate.netnih.gov

Historically, piperazine was first recognized for its anthelmintic properties in the 1950s. researchgate.net Since then, research has revealed that piperazine derivatives exhibit a remarkable range of pharmacological effects, including:

Anticancer researchgate.netnih.gov

Antimicrobial (antibacterial, antifungal, antiviral) researchgate.netmuseonaturalistico.itnih.gov

Anti-inflammatory researchgate.netthieme-connect.comnih.gov

Antidepressant and antianxiety researchgate.netnih.gov

Anticonvulsant researchgate.netnih.gov

Antidiabetic researchgate.netnih.gov

Antimalarial researchgate.netnih.gov

Antihistaminic wisdomlib.org

Cognition enhancing researchgate.netnih.gov

This wide range of activities highlights the adaptability of the piperazine scaffold in drug development. bohrium.com Minor modifications to the substitution patterns on the piperazine ring can lead to significant differences in the medicinal properties of the resulting compounds. wisdomlib.org

Specific Context of Arylpiperazines in Drug Design

Within the broader class of piperazine derivatives, arylpiperazines represent a particularly important subclass in drug design. mdpi.commdpi.com These compounds, characterized by a piperazine ring attached to an aryl group, have been extensively studied as ligands for various receptors, especially in the central nervous system (CNS). mdpi.commdpi.combenthamscience.com

Arylpiperazines are known to interact with aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters, making them attractive for the development of treatments for conditions like schizophrenia, depression, and Parkinson's disease. mdpi.com The general structure of an arylpiperazine often includes the central piperazine ring, an N-aryl group, and a linker connecting to another moiety. mdpi.com Long-chain arylpiperazines (LCAPs) are a notable template for designing CNS drugs targeting serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comnih.gov

The introduction of an arylpiperazine pharmacophore has been shown to enhance the anti-inflammatory properties of some compounds. mdpi.com Furthermore, research has explored the potential of arylpiperazine derivatives as anticancer agents, with some demonstrating antiproliferative effects in various cell lines. mdpi.com The design of novel arylpiperazine carboxamides has also led to the development of potent monoamine neurotransmitter reuptake inhibitors. nih.gov

Identification and Nomenclature of 1-(3-Cyanophenyl)piperazine

To ensure clarity and precision in scientific communication, it is essential to properly identify chemical compounds. This section provides the formal nomenclature and unique identifiers for this compound.

Chemical Name and Synonyms

The systematic chemical name for the compound of focus is This compound . It is also known by several synonyms, which may be encountered in various chemical databases and literature.

Synonym Table

Synonym
3-(Piperazin-1-yl)benzonitrile

It is important to note that isomers of this compound exist, such as 1-(2-Cyanophenyl)piperazine and 1-(4-Cyanophenyl)piperazine, where the cyano group is at the ortho and para positions of the phenyl ring, respectively. ontosight.aiapolloscientific.co.uk

Unique Identifiers (e.g., PubChem CID)

To avoid ambiguity, unique identifiers are assigned to chemical compounds. These identifiers are crucial for database searches and accurate record-keeping.

Identifiers for this compound

Identifier Type Identifier
CAS Number 178928-58-0 ambeed.com
PubChem CID 135434190

| Molecular Formula | C₁₁H₁₃N₃ |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3 B1589287 1-(3-Cyanophenyl)piperazine CAS No. 178928-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUHEEFEADORHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467213
Record name 1-(3-Cyanophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178928-58-0
Record name 1-(3-Cyanophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 178928-58-0
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Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Arylpiperazines

The formation of the N-arylpiperazine moiety is a cornerstone of many synthetic endeavors. The two most prevalent strategies involve either forming the heterocyclic ring from acyclic precursors or attaching the aryl group to piperazine (B1678402).

Cyclization reactions are a fundamental approach to constructing the piperazine ring directly onto an aniline (B41778) derivative. A common method involves the reaction of a substituted aniline with a reagent that provides the remaining four carbons and one nitrogen atom of the piperazine ring. One such established method is the reaction of anilines with diethanolamine (B148213) or its derivatives, such as bis(2-haloethyl)amines. mdpi.comresearchgate.net For instance, N-aryl piperazines can be synthesized from the reaction of bis(2-chloroethyl)amine (B1207034) hydrochloride with a wide range of anilines. researchgate.net This approach builds the piperazine ring in a single key step.

Another powerful cyclization strategy is the Palladium-catalyzed carboamination reaction. nih.govnih.gov This method can generate the piperazine ring by forming two bonds simultaneously, often with a high degree of stereocontrol, allowing for the synthesis of complex, enantiomerically enriched piperazine derivatives from simple, readily available precursors like amino acids. nih.gov

Nucleophilic substitution reactions represent the most common and versatile methods for preparing arylpiperazines. These reactions involve the formation of a carbon-nitrogen bond between an aromatic ring and a piperazine nitrogen. The choice of method often depends on the nature of the aryl substrate.

For electron-deficient aromatic or heteroaromatic compounds, direct nucleophilic aromatic substitution (SNAr) of a halide or other suitable leaving group by piperazine is a feasible route. mdpi.com However, for less activated aryl halides, metal-catalyzed cross-coupling reactions are indispensable. The primary methods used are the Palladium-catalyzed Buchwald-Hartwig coupling and the Copper-catalyzed Ullmann-Goldberg reaction. mdpi.com These reactions have broad substrate scopes and are tolerant of many functional groups.

Additionally, N-alkyl piperazine derivatives can be synthesized through nucleophilic substitution on alkyl halides or sulfonates, which is a common subsequent step after the initial arylpiperazine has been formed. mdpi.com

Specific Synthetic Routes for 1-(3-Cyanophenyl)piperazine and Related Compounds

The synthesis of the specific target molecule, this compound, and structurally related compounds utilizes the general strategies outlined above. The presence of the electron-withdrawing cyano group on the phenyl ring influences the choice of synthetic methodology.

A direct and effective method for the synthesis of this compound involves the cyclization of 3-aminobenzonitrile (B145674) with a diethanolamine derivative. Specifically, the reaction is carried out using bis(2-chloroethyl)amine hydrochloride as the cyclizing agent. researchgate.net This reaction is typically performed in a high-boiling solvent such as diethylene glycol monomethyl ether (diglyme) at elevated temperatures (e.g., 150°C) to facilitate the double N-alkylation and subsequent ring closure. researchgate.netresearchgate.net

Table 1: Synthesis via Cyclization of 3-Aminobenzonitrile

Starting Material Reagent Solvent Product Ref.

The synthesis of arylpiperazines can be achieved by reacting an activated aryl halide with piperazine. google.com In the case of this compound, this would involve the reaction of 3-halobenzonitrile (e.g., 3-chlorobenzonitrile (B1581422) or 3-bromobenzonitrile) with piperazine. The electron-withdrawing nature of the cyano group activates the aryl halide towards nucleophilic aromatic substitution, although metal catalysis (e.g., Palladium or Copper) is often employed to achieve good yields. mdpi.comresearchgate.net To favor the formation of the mono-arylated product, an excess of piperazine is typically used. google.com

Table 2: General Reaction Scheme for Nucleophilic Substitution

Aryl Halide Reagent Conditions Product Ref.

Chloroformate reagents are versatile tools in the synthesis and modification of piperazine derivatives. While not a primary route to this compound itself, they are crucial for preparing related compounds or for orthogonal protection strategies. For instance, a tertiary amine can be reacted with α-chloroethyl chloroformate, which leads to the cleavage of a C-N bond and formation of a carbamate (B1207046) intermediate. Subsequent warming in methanol (B129727) yields a secondary amine hydrochloride, providing a method for N-dealkylation. researchgate.net

Conversely, chloroformates can be used for N-acylation. Kinetic resolution of racemic 2-arylpiperazines has been achieved by lithiation followed by trapping the anion with methyl chloroformate. nih.gov Ethyl chloroformate has been used in Von Braun reaction sequences to generate key intermediates for further elaboration. asianpubs.org Furthermore, polymer-supported chloroformates can be generated in-situ from reagents like bis-trichloromethyl carbonate (BTC) and reacted with amines to produce carbamates, a technique applicable in solid-phase synthesis. researchgate.net

Table 3: Applications of Chloroformate Reagents in Piperazine Chemistry

Chloroformate Reagent Application Description Ref.
α-Chloroethyl chloroformate N-Dealkylation Reacts with tertiary amines to form a carbamate, which is then cleaved to a secondary amine. researchgate.net
Methyl chloroformate Electrophilic Trap Used to trap lithiated piperazine anions, enabling kinetic resolution and functionalization. nih.gov

Synthesis from Bis(2-cyanophenyl) disulfide

While a direct synthesis of this compound from a corresponding bis(3-cyanophenyl) disulfide is not prominently described in the reviewed literature, a notable process has been developed for a structural isomer, 3-(1-piperazinyl)-1,2-benzisothiazole, starting from bis(2-cyanophenyl) disulfide. acs.orggoogle.com This reaction provides insight into the potential reactivity of cyanophenyl disulfides with piperazine.

In this established one-step commercial process, bis(2-cyanophenyl) disulfide is reacted with an excess of piperazine at elevated temperatures, typically between 120-140 °C. acs.org The reaction is often carried out in the presence of a small amount of dimethyl sulfoxide (B87167) (DMSO) and an alcoholic solvent like isopropanol. acs.org The role of DMSO is crucial as it oxidizes the 2-mercaptobenzonitrile byproduct, regenerating the bis(2-cyanophenyl) disulfide starting material. acs.org This allows for the theoretical utilization of both halves of the symmetrical disulfide, leading to high process efficiency with reported yields of 75-80%. acs.org The reaction mechanism is believed to proceed through the formation of ring-opened sulfenamide (B3320178) and benzamidine (B55565) intermediates, which then undergo ring closure to form the benzisothiazole nucleus. acs.org

Table 1: Reaction Conditions for Synthesis from Bis(2-cyanophenyl) disulfide

ParameterConditionSource
Starting Material Bis(2-cyanophenyl) disulfide acs.orggoogle.com
Reagent Excess Piperazine acs.org
Catalyst/Additive Dimethyl Sulfoxide (DMSO) acs.org
Solvent Isopropanol acs.orggoogle.com
Temperature 120-140 °C acs.org
Reaction Time 3-24 hours acs.org
Yield 75-80% acs.org

Formation of Urea (B33335) and Amide Derivatives

The secondary amine of the piperazine ring in cyanophenylpiperazine derivatives is readily functionalized to form urea and amide compounds. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

Urea derivatives are typically synthesized by reacting the piperazine compound with an appropriate isocyanate or by a two-step process involving the formation of a carbamoyl (B1232498) chloride followed by reaction with an amine. For instance, various 1-(4-cyanophenyl)-3-(substituted phenyl)urea compounds have been synthesized with yields ranging from 78.5% to 88.5%. nih.gov A general procedure involves reacting the piperazine derivative with a substituted phenyl isocyanate. nih.govnih.gov Another approach involves reacting a piperazine with a suitable precursor, which can then be converted to the final urea product. For example, piperazine analogues have been prepared by reacting 1-Boc-piperazine with various isocyanates, followed by deprotection and further modification. csic.es

Amide derivatives are commonly prepared through the acylation of the piperazine nitrogen with acid chlorides or carboxylic acids activated with coupling agents. plos.orgsphinxsai.com For example, N-(6-methoxybenzothiazol-2-yl)-3-(4-substituedpiperazinyl)propanamide derivatives were synthesized by first acylating 2-amino-6-methoxybenzothiazole (B104352) with 3-chloropropionyl chloride, and then substituting the resulting chloro group with various piperazine derivatives, including 1-(2-cyanophenyl)piperazine. yok.gov.tr Similarly, a series of 1,5-diphenyl-2-penten-1-one analogues containing a piperazine moiety were synthesized, where the final step involved the amidation or sulfonamidation of a piperazine intermediate with various acid halides or sulfonyl halides in the presence of a base like triethylamine. researchgate.net

Advanced Synthetic Approaches and Process Optimization

Novel Reaction Conditions and Catalysts

Modern synthetic chemistry has seen the development of advanced catalytic systems for the N-arylation of piperazines, which is a key step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly prominent. nih.gov These reactions allow for the formation of the C-N bond between an aryl halide (e.g., 3-bromobenzonitrile (B1265711) or 3-chlorobenzonitrile) and piperazine under relatively mild conditions.

The choice of catalyst, specifically the palladium source and the phosphine (B1218219) ligand, is critical for the success of these couplings. Catalysts supported by ligands like P(2-furyl)₃ have shown optimal results in certain piperazine-forming reactions. nih.govnih.gov The use of pre-catalysts, which are air- and moisture-stable, has also been a significant advancement, simplifying the experimental setup. nih.gov Furthermore, photoredox catalysis using iridium complexes has emerged as a powerful method for the C-H arylation at the α-position of N-aryl piperazines, offering an alternative route to functionalized derivatives. thieme-connect.de

Table 2: Catalytic Systems for Piperazine Synthesis

Catalyst SystemReaction TypeApplicationSource
Pd₂(dba)₃ / P(2-furyl)₃Buchwald-Hartwig AminationN-Aryl Piperazine Synthesis nih.govnih.gov
Pd(OAc)₂ / PPh₃Buchwald-Hartwig AminationN-Aryl Piperazine Synthesis nih.gov
fac-[Ir(ppy)₃]Photoredox C-H Arylationα-Arylation of N-Aryl Piperazines thieme-connect.de

Stereoselective Synthesis (if applicable to derivatives)

The stereoselective synthesis of piperazine derivatives is crucial when chiral centers are present, as the biological activity of enantiomers can differ significantly. While this compound itself is achiral, its derivatives can contain stereocenters, particularly at positions 2, 3, 5, or 6 of the piperazine ring.

A notable strategy for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines utilizes a palladium-catalyzed carboamination reaction. nih.govnih.gov This key step involves the cyclization of an N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide, affording products with high diastereoselectivity (typically 14:1 to >20:1) and enantiomeric excess (>97% ee). nih.gov The stereochemical outcome of these reactions is influenced by the nature of the substituents on the nitrogen atoms. For instance, substrates with electron-withdrawing groups like a p-cyanophenyl group on N1 have been observed to yield lower diastereoselectivities compared to those with other substituents. nih.gov

Chemical Transformations and Derivatization

Modifications at the Piperazine Nitrogen Atoms

The piperazine scaffold contains two nitrogen atoms that can be selectively modified. In this compound, the N1 nitrogen is arylated, leaving the N4 nitrogen as a secondary amine available for further functionalization. This secondary amine is a key site for introducing a wide variety of substituents to modulate the compound's properties.

Common modifications include N-alkylation and N-arylation. N-alkylation can be achieved by reacting the piperazine with an alkyl halide in the presence of a base. For example, 1-(2-pyrimidinyl)piperazine has been alkylated with 4-chlorobutyronitrile (B21389) to yield 1-(3-cyanopropyl)-4-(2-pyrimidinyl)-piperazine. prepchem.com Reductive amination is another powerful method for N-alkylation, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. plos.org

N-arylation of the second nitrogen atom leads to the formation of 1,4-diarylpiperazines. This can be achieved through palladium-catalyzed coupling reactions, similar to those used for the initial synthesis of the monosubstituted piperazine. nih.gov These modifications allow for the creation of a diverse library of compounds based on the this compound core.

Substitutions on the Cyanophenyl Moiety

Direct electrophilic aromatic substitution on the pre-formed this compound is not a commonly documented synthetic strategy. The presence of the piperazine ring, an activating group, and the cyano group, a deactivating group, complicates the regioselectivity and can lead to undesired side reactions under typical electrophilic substitution conditions.

The predominant and more controlled method for synthesizing derivatives with substitutions on the cyanophenyl ring involves starting with an already substituted benzonitrile (B105546) precursor. This approach utilizes a nucleophilic aromatic substitution (SNAr) reaction, where piperazine displaces a leaving group, typically a halogen, from the activated aromatic ring. The electron-withdrawing nature of the cyano group facilitates this reaction.

For instance, the synthesis of 1-(4-cyano-3-fluorophenyl)piperazine is achieved by reacting 3,4-difluorobenzonitrile (B1296988) or 4-chloro-3-fluorobenzonitrile (B11633) with piperazine. The fluorine atom para to the cyano group is more activated towards nucleophilic attack and is selectively displaced by the piperazine nucleophile. This method allows for the precise placement of substituents on the cyanophenyl ring, which is critical for tuning the pharmacological properties of the final compound. google.com

Table 1: Examples of Substituted Cyanophenylpiperazine Derivatives via Nucleophilic Aromatic Substitution

Final Compound NamePrecursorsReaction TypeSignificance
1-(4-Cyano-3-fluorophenyl)piperazinePiperazine + 3,4-DifluorobenzonitrileNucleophilic Aromatic Substitution (SNAr)Key intermediate for dopamine (B1211576) D4 receptor ligands. google.com
Methyl 4-(4-ethylpiperazin-1-yl)benzoate4-Fluorobenzoate + N-ethylpiperazineNucleophilic Aromatic Substitution (SNAr)Intermediate in the synthesis of potent FGFR1 inhibitors. tandfonline.com
4-(4-Ethylpiperazin-1-yl)-2-fluorobenzonitrile4-Bromo-2-fluorobenzonitrile + N-ethylpiperazine (multi-step)Nucleophilic Aromatic Substitution (SNAr)Precursor for developing kinase inhibitors. tandfonline.com

Conjugation with Other Pharmacophores (e.g., Pteridine (B1203161), Indole (B1671886), Quinoline)

A pivotal strategy in drug discovery is the conjugation of the this compound core with other established pharmacophores. This molecular hybridization aims to create novel chemical entities with potentially enhanced or dual-acting biological activities. The secondary amine of the piperazine ring serves as a versatile handle for linking to various molecular scaffolds.

Pteridine Conjugates: The pteridine heterocycle is a core component of folic acid and other biologically crucial molecules. Conjugates of cyanophenyl-piperazine and pteridine have been synthesized as potential inhibitors of enzymes like dihydrofolate reductase or as modulators of other cellular pathways. A common synthetic route involves the reaction of a piperazine derivative with a halogenated pteridine. For example, 4-[2-amino-6-(3,4-dimethoxyphenyl)pteridin-4-yl]-N-(4-cyanophenyl)piperazine-1-carboxamide has been identified as a pteridine derivative with potential therapeutic applications. harvard.eduorganic-chemistry.org This synthesis typically involves creating a urea linkage between the piperazine nitrogen and a cyanophenyl isocyanate or by reacting a piperazine-carboxamide derivative with a substituted pteridine.

Indole Conjugates: The indole nucleus is a privileged scaffold found in numerous natural products and synthetic drugs, known for its interaction with various receptors and enzymes. The conjugation of this compound with indole moieties has led to the development of potent therapeutic candidates. For instance, indole-piperazine-1,2,3-triazole conjugates have been synthesized, where the triazole ring acts as a stable linker between the two pharmacophores. masterorganicchemistry.com Another approach involves the direct coupling of the piperazine nitrogen to a functionalized indole, such as in the synthesis of (3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)-piperazin-1-yl]-methanone, a selective 5-HT2A receptor antagonist.

Quinoline (B57606) Conjugates: The quinoline scaffold is present in many antimalarial, antibacterial, and anticancer agents. Linking the cyanophenyl-piperazine unit to a quinoline ring has been explored to generate novel compounds with potential anticancer or antimicrobial activities. One synthetic strategy involves a multi-component reaction where a piperazine derivative is incorporated into a growing quinoline structure. acs.org Another method uses a triazine linker to connect the piperazine and quinoline fragments. For example, derivatives of 2-(4-cyanophenyl amino)-4-(quinolinyloxy)-6-piperazinyl-s-triazine have been synthesized and evaluated for their biological activities. google.com

Table 2: Examples of this compound Pharmacophore Conjugates

Conjugated PharmacophoreExample Compound Name/ClassLinking StrategyPotential Application
Pteridine4-[2-Amino-6-(3,4-dimethoxyphenyl)pteridin-4-yl]-N-(4-cyanophenyl)piperazine-1-carboxamide harvard.eduorganic-chemistry.orgCarboxamide/Urea LinkageEnzyme inhibition, anticancer
IndoleIndole-piperazine-1,2,3-triazole conjugates masterorganicchemistry.comClick Chemistry (Triazole Linker)Anticancer
Quinoline2-(4-Cyanophenyl amino)-4-(quinolinyloxy)-6-piperazinyl-s-triazine derivatives google.comTriazine LinkerAntimicrobial, antimycobacterial
Indole(3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)-piperazin-1-yl]-methanoneAmide Bond5-HT2A antagonist

Pharmacological Profiles and Biological Activities

Receptor Binding and Ligand Affinity Studies

The versatility of the arylpiperazine structure allows it to bind to a wide range of G-protein coupled receptors (GPCRs), making it a privileged scaffold in medicinal chemistry for targeting the central nervous system. nih.gov

For instance, a derivative incorporating a cyanopyridinyl group, which is structurally similar to the cyanophenyl group, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, was identified as a potent D4 receptor agonist. nih.gov This compound demonstrated a high binding affinity with a Kᵢ value of 1.52 nM for the human D4 receptor and exhibited over 100-fold selectivity against D2, D3, serotonin (B10506), cannabinoid, and sigma-1 receptors. nih.gov Another complex derivative, S33138, which also contains a cyano group, showed a 25-fold higher affinity for human D3 receptors over D2 receptors. nih.gov

The N-phenylpiperazine structure is generally known to bind selectively to the D3 versus the D2 dopamine (B1211576) receptor subtype. nih.gov Studies on analogs where the cyano group is replaced by a chloro group, such as 1-(3-chlorophenyl)-4-phenethylpiperazine, have shown a preferential high affinity for the dopamine transporter (DAT), indicating that modifications to the phenyl ring are critical for directing activity toward specific dopamine-related targets. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Selected Cyanophenylpiperazine Analogs

Compound Name Receptor Target Binding Affinity (Kᵢ)
N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide Dopamine D4 1.52 nM nih.gov
S33138 Dopamine D3 pKᵢ = 8.7 nih.gov

Arylpiperazines are a prominent class of ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype. nih.govnih.gov The nature of the substituent on the phenyl ring and the group attached to the N4 position of the piperazine (B1678402) ring can significantly alter affinity and functional activity.

While specific data on 1-(3-cyanophenyl)piperazine is scarce, research on related structures provides insight. N4-substitution on simple arylpiperazines is a known strategy to enhance affinity for 5-HT1A sites. nih.gov For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine shows extremely high affinity for 5-HT1A receptors, with a Kᵢ value of 0.6 nM. nih.gov In contrast, some complex piperazine derivatives have been designed to be highly selective for other targets over 5-HT1A receptors. For example, certain 1,3,5-triazine-methylpiperazine derivatives showed significant selectivity for the 5-HT6 receptor over the 5-HT1A subtype. mdpi.com Similarly, a potent D3 receptor-selective N-phenylpiperazine analog was found to have approximately 140-fold lower affinity for the 5-HT1A receptor (Kᵢ = 199 nM) compared to its primary target. nih.gov This demonstrates that while the arylpiperazine scaffold is amenable to 5-HT1A binding, specific substitution patterns can steer selectivity away from this receptor.

The piperazine moiety is a key structural feature in many histamine (B1213489) H3 receptor (H3R) antagonists and inverse agonists. ncn.gov.pl These compounds are of interest for their potential to treat various central nervous system disorders by modulating histamine and other neurotransmitters. nih.gov

Recent studies have explored piperazine and piperidine (B6355638) derivatives as dual-target ligands for H3 and sigma-1 receptors. nih.govacs.org Research comparing structurally similar piperidine and piperazine derivatives has shown that the choice of this basic ring is a critical determinant of activity and selectivity. For example, in one study, replacing a piperidine ring with a piperazine ring significantly altered the affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor, highlighting the modular nature of this scaffold. nih.gov Although data for the 3-cyanophenyl derivative is not specified, the general findings support the role of the N-arylpiperazine structure as a potent H3R pharmacophore.

There is a growing interest in ligands that can modulate sigma receptors, particularly the sigma-1 (σ₁) subtype, due to their potential role in pain, neurodegeneration, and psychiatric disorders. The arylpiperazine scaffold has been successfully employed in the development of sigma receptor ligands.

Notably, a number of histamine H3R antagonists built on piperazine and piperidine frameworks have been found to possess high affinity for sigma-1 receptors. nih.govacs.org This dual activity suggests a synergistic potential for certain therapeutic applications. The substitution on the aryl ring and the nature of the basic core (piperazine vs. piperidine) are crucial for σ₁ affinity. For example, in a comparison of two compounds, the switch from a piperidine to a piperazine moiety drastically changed the H3R/σ₁R affinity profile, underscoring the piperazine ring's influence on sigma receptor binding. nih.gov Furthermore, the cyanophenyl moiety itself has been incorporated into high-affinity σ₁ receptor ligands, such as [¹⁸F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine, which has a dissociation constant (Kd) of 0.5 nM for σ₁ receptors, although its structure is distinct from a phenylpiperazine. nih.gov

Arylpiperazines are one of the most extensively studied classes of molecules that exhibit high affinity for alpha-1 (α₁) adrenergic receptors. nih.gov This activity is foundational to the mechanism of several drugs used for hypertension and benign prostatic hyperplasia. amegroups.cn The nature of the aryl group is a key determinant of binding affinity.

Research on a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives demonstrated potent α₁-adrenoceptor antagonism, with some compounds displaying binding affinities in the low nanomolar range. nih.gov For instance, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride showed a Kᵢ value of 2.4 nM for the α₁-adrenoceptor and was over 142-fold more selective for α₁ over α₂-receptors. nih.gov The authors noted that the 1-(o-methoxyphenyl)piperazine moiety likely plays a crucial role in this high affinity. nih.gov This strongly suggests that other substituted arylpiperazines, such as the 1-(3-cyanophenyl) variant, would also possess significant affinity for α₁-adrenoceptors.

Table 2: Alpha-1 Adrenoceptor Binding Affinities of Arylpiperazine Analogs

Compound Name Receptor Target Binding Affinity (Kᵢ) Selectivity (α₁ vs α₂)
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl α₁-Adrenoceptor 2.1 nM 61-fold nih.gov

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV-1 entry into host cells, making CCR5 antagonists a target for antiretroviral therapy. The piperazine scaffold has been incorporated into the design of some CCR5 antagonists.

However, the known piperazine-based CCR5 antagonists are typically large, complex molecules that are structurally distinct from the simple this compound. For example, Sch-350634 is a prototypical piperazine-based CCR5 antagonist that is a potent inhibitor of HIV-1 entry and replication. nih.gov Similarly, Sch-417690/Sch-D is another potent and selective piperazine-containing CCR5 antagonist. ebi.ac.uk While these compounds validate the use of a piperazine core in targeting the CCR5 receptor, their complex structures suggest that the simple this compound parent compound is unlikely to have significant affinity for this receptor without substantial modification.

Enzyme Inhibition Studies

Comprehensive searches of scientific literature and research databases did not yield specific studies evaluating the direct inhibitory activity of this compound against Monoacylglycerol Lipase (B570770) (MGL), Inosine Monophosphate Dehydrogenase (IMPDH), or Alpha-Amylase. Furthermore, no research was found on the aromatase inhibitory activity of naphthoquinone derivatives of this compound. Therefore, the following subsections are based on the available research for structurally related compounds or general principles of the respective enzyme inhibition, as direct data for this compound is not available.

Monoacylglycerol Lipase (MGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL increases the levels of 2-AG, which can modulate various physiological processes, including pain, inflammation, and neuroprotection. While direct studies on this compound are not available, the broader class of piperazine-containing compounds has been investigated for MAGL inhibitory activity. For instance, certain benzylpiperazine derivatives have been synthesized and evaluated as reversible MAGL inhibitors. These studies often focus on establishing a structure-activity relationship to optimize potency and selectivity.

IMPDH Inhibition

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. As such, it is a target for immunosuppressive, antiviral, and anticancer drugs. The piperazine moiety is present in some known IMPDH inhibitors. For example, research on analogues of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) has been conducted to explore their inhibitory activity against Mycobacterium tuberculosis IMPDH. These studies help in understanding the structural requirements for potent inhibition, such as the importance of the piperazine ring in interacting with the enzyme's active site. However, no specific data on the IMPDH inhibitory potential of this compound has been reported.

Aromatase Inhibitory Activity (for related naphthoquinone derivatives)

Aromatase is a crucial enzyme in the biosynthesis of estrogens and a significant target in the treatment of hormone-dependent breast cancer. While there is no specific information on naphthoquinone derivatives of this compound, other novel naphthoquinone-furo-piperidine derivatives have been developed and investigated as potential inhibitors of STAT3, a key protein in cancer cell signaling. Some studies on different classes of compounds, such as benzimidazole-triazolothiadiazine derivatives carrying a 4-cyanophenyl substituent, have shown promising results as aromatase inhibitors. mdpi.com This suggests that the cyanophenyl group can be a component of molecules with aromatase inhibitory potential.

Alpha-Amylase Inhibition

Alpha-amylase is a key digestive enzyme that breaks down starch into smaller sugars. Inhibiting this enzyme can help manage blood sugar levels, particularly in individuals with type 2 diabetes. While the direct alpha-amylase inhibitory activity of this compound has not been documented, other piperazine derivatives have been explored for this purpose. For example, novel phenylsulfonyl piperazine analogues have been designed and shown to possess alpha-amylase inhibitory effects. cumhuriyet.edu.tr These studies often involve molecular docking to understand the interactions between the inhibitor and the enzyme's active site. cumhuriyet.edu.tr

In Vitro and In Vivo Biological Efficacy

Antidepressant Activity

The arylpiperazine scaffold is a well-established pharmacophore in the design of antidepressant drugs. nih.gov Many compounds containing this moiety exhibit affinity for various serotonin (5-HT) and dopamine receptors, which are key targets in the treatment of depression. nih.govresearchgate.net While specific in vitro and in vivo studies detailing the antidepressant activity of this compound are limited, the broader class of arylpiperazines is known to possess significant antidepressant-like effects. nih.govresearchgate.net For example, studies on other arylpiperazine derivatives have demonstrated antidepressant activity in animal models like the forced swim test (FST) and tail suspension test (TST). nih.govresearchgate.net The mechanism of action is often linked to the modulation of the serotonergic system, particularly interactions with 5-HT1A receptors. nih.govresearchgate.net

Antianxiety Activity

Derivatives of this compound have been investigated for their potential anxiolytic effects. The mechanism of action for many piperazine derivatives with anxiolytic properties is linked to their interaction with serotonin receptors, particularly the 5-HT1A receptor. Agonism at these receptors is a known pathway for mediating anxiolytic effects. drugfuture.comresearchgate.net

Research into various piperazine analogues has demonstrated their efficacy in preclinical models of anxiety. For instance, compounds such as Trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine act as agonists at 5-HT1A receptors, which is believed to contribute to their anxiety-reducing properties. drugfuture.com While direct studies on this compound derivatives are not extensively detailed in the available literature, the established role of the piperazine moiety in targeting serotonergic pathways suggests a promising avenue for the design of new anxiolytic agents based on this scaffold. nih.govnih.gov

Antipsychotic Activity (for related compounds like Ziprasidone precursors)

The piperazine ring is a core structural component of many atypical antipsychotic drugs. One notable example is Ziprasidone, an effective medication for the treatment of schizophrenia and bipolar disorder. nih.gov The therapeutic action of Ziprasidone is attributed to its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. drugfuture.comnewdrugapprovals.org

While the direct synthesis of Ziprasidone from this compound is not explicitly documented in the provided search results, the synthesis of Ziprasidone involves key piperazine-containing intermediates. For example, one synthetic route involves the reaction of 2-cyanophenyl disulfide with piperazine to produce 3-(1-piperazinyl)-1,2-benzisothiazole, a crucial building block for Ziprasidone. drugfuture.comnewdrugapprovals.org This highlights the importance of piperazine derivatives in the development of antipsychotic medications. The structural similarities suggest that derivatives of this compound could serve as precursors or analogues in the quest for novel antipsychotic agents.

Anticonvulsant Activity

Several derivatives of piperazine have been synthesized and evaluated for their anticonvulsant properties in various animal models of epilepsy. These studies have shown that modifications to the piperazine structure can lead to compounds with significant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. mdpi.comnih.govnih.gov

For instance, certain 1,4-disubstituted piperazine derivatives have demonstrated notable anti-MES activity. nih.gov The anticonvulsant effect of some piperazine-containing compounds is thought to be mediated through the modulation of GABAergic neurotransmission or interaction with ion channels. While specific studies focusing solely on this compound derivatives are limited in the provided results, the broader evidence for the anticonvulsant potential of the piperazine class suggests that this specific scaffold is a viable candidate for the development of new antiepileptic drugs. nih.gov

Anticancer/Cytotoxic Activity

The piperazine scaffold has been incorporated into numerous compounds designed to exhibit anticancer and cytotoxic activities. Research has shown that derivatives of piperazine can inhibit the proliferation of various cancer cell lines, with some compounds demonstrating potent activity. nih.govnih.gov

Studies on quinolinequinones linked to piperazine analogs revealed that these compounds can be potent inhibitors of cancer cell growth. For instance, certain derivatives displayed significant cytotoxic effects against renal and breast cancer cell lines. nih.gov Similarly, rational design and synthesis of new phenylpiperazine derivatives of 1,2-benzothiazine have yielded compounds with cytotoxic activity against breast adenocarcinoma cells, with some exhibiting greater potency than the standard drug doxorubicin. nih.gov

CompoundCancer Cell LineActivityReference
QQ1ACHN (Renal Cancer)IC50: 1.55 μM nih.gov
BS130MCF7 (Breast Adenocarcinoma)More cytotoxic than doxorubicin nih.gov
BS230MCF7 (Breast Adenocarcinoma)More cytotoxic than doxorubicin nih.gov

Antimicrobial and Antimycobacterial Activity

Piperazine derivatives have been a subject of interest in the search for new antimicrobial and antimycobacterial agents. Various synthesized compounds incorporating the piperazine nucleus have demonstrated significant in vitro activity against a range of bacterial and mycobacterial strains. researchgate.netnih.gov

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on piperidinol derivatives, which share structural similarities with piperazine derivatives, have shown inhibitory activity against Mycobacterium smegmatis. nih.gov While direct MIC values for this compound derivatives were not extensively available in the search results, the data on related compounds underscore the potential of the piperazine scaffold in developing new antimicrobial therapies.

Compound ClassMicroorganismMIC (μg/mL)Reference
Piperidinol derivative 1M. smegmatis62.5 nih.gov
Piperidinol derivative 2M. smegmatis125 nih.gov
NosiheptideM. bovis BCG Pasteur0.012 researchgate.net

Anti-inflammatory Effects

The anti-inflammatory potential of piperazine derivatives has been demonstrated in several preclinical studies. These compounds have been shown to reduce inflammation in various in vivo models, such as carrageenan-induced paw edema. researchgate.netnih.gov

The mechanism of anti-inflammatory action for some piperazine derivatives involves the reduction of pro-inflammatory mediators. For example, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was found to decrease the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in a pleurisy model. nih.gov This modulation of cytokine production highlights a key mechanism through which these compounds exert their anti-inflammatory effects.

CompoundModelEffectReference
LQFM182 (100 mg/kg)Carrageenan-induced paw edemaReduced edema formation nih.gov
LQFM182 (100 mg/kg)Carrageenan-induced pleurisyReduced cell migration, MPO activity, TNF-α, and IL-1β levels nih.gov
1,4-disubstituted piperazine derivativesCarrageenan-induced rat paw edemaAppreciable anti-inflammatory activity ufg.br

Antidiabetic and Hypoglycemic Activity

Recent research has explored the potential of piperazine derivatives as therapeutic agents for diabetes. A key target in this area is the enzyme dipeptidyl peptidase-4 (DPP-4), and several piperazine-containing compounds have been identified as DPP-4 inhibitors. nih.govrsc.org Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and improves glucose tolerance.

For instance, a novel hybrid sulfonamide-1,3,5-triazine–thiazole derivative was found to be a potent DPP-4 inhibitor, exhibiting a significant blood glucose-lowering effect in animal models. rsc.org Another study on piperazine sulphonamide derivatives also demonstrated their potential to inhibit the DPP-4 enzyme and produce a hypoglycemic effect in vivo. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the design of new and effective antidiabetic drugs.

Compound Class/DerivativeMechanism/ModelEffectReference
Sulfonamide-1,3,5-triazine–thiazole derivative (8c)DPP-4 Inhibition (in vitro)IC50: 2.32 nM rsc.org
Sulfonamide-1,3,5-triazine–thiazole derivative (8c)STZ-induced diabetic rats (in vivo)Dose-dependent decrease in blood glucose levels rsc.org
Piperazine sulphonamide derivativesDPP-4 Inhibition (in vitro)19% to 30% inhibition at 100 μM nih.gov
1,4-bis(4-fluorophenylsulfonyl)piperazineSTZ-induced diabetic mice (in vivo)Significantly decreased blood glucose level nih.gov

Antimalarial Activity

Derivatives of aryl piperazine have been identified as a promising class of antimalarial agents. Research has demonstrated their efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. insilico.eu A structure-activity relationship (SAR) study indicated that arylpiperazines with an unsubstituted terminal secondary amino group tend to exhibit a mefloquine-like behavior, showing greater potency against resistant strains. insilico.eu

In one study, a series of piperazine derivatives were synthesized and assessed for their ability to inhibit the growth of the chloroquine-resistant FCR-3 strain of P. falciparum. The investigation highlighted that the presence of a hydroxyl group, a propane (B168953) chain, and a fluorine atom were critical for antiplasmodial activity. nih.gov The most potent compound identified was 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, which exhibited an IC50 of 0.5 μM. nih.govjohnshopkins.edu This compound was found to be 20-40 times more active against the parasite than against mammalian cells, and computational docking studies suggested it binds to the active site of the Plasmodium plasmepsin II enzyme. nih.gov

The piperazine moiety has also been successfully incorporated as a linker in hybrid molecules. For instance, aminoquinoline-pyrimidine hybrids linked via a piperazine tether have shown potent activity, with IC50 values ranging from 0.012 to 0.10 μM against the D6 strain and 0.016 to 9.83 μM against the W2 strain of P. falciparum. nih.gov Similarly, acridine (B1665455) derivatives incorporating a piperazine substituent have demonstrated high and selective activity against multiple P. falciparum strains, with IC50 values as low as 8 to 18 nM. mdpi.com

Table 1: Antimalarial Activity of Selected Piperazine Derivatives

Compound Name P. falciparum Strain(s) IC50
1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol FCR-3 (CQ-resistant) 0.5 μM nih.govjohnshopkins.edu
Acridine-piperazine derivative (Compound 17a) 3D7, F32a, GP1, FCR3, FCM29, W2, K1 8 - 18 nM mdpi.com

Antitubercular Activity

The arylpiperazine scaffold is a key component in the development of new agents to combat Mycobacterium tuberculosis (M.tb.), including multi-drug resistant strains. nih.gov A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Several compounds from this series demonstrated significant inhibitory activity. nih.govrsc.org

Notably, compounds featuring specific substitutions on the terminal benzamide (B126) ring were particularly potent. For example, the unsubstituted phenyl derivative (6a ), the ortho-methyl substituted derivative (6h ), and di-halogenated derivatives (6j and 6k ) all exhibited strong activity. Compound 6k , which has a bromo group at the para position and a chloro group at the ortho position, was among the most active, with a 50% inhibitory concentration (IC50) of 1.35 μM. nih.govrsc.org These compounds were also found to be nontoxic when tested against human embryonic kidney cells (HEK-293). rsc.org

Table 2: Antitubercular Activity of Substituted Piperazine Derivatives against M. tuberculosis H37Ra

Compound Substitution Pattern IC50 (μM) IC90 (μM)
6a Unsubstituted Phenyl 1.46 nih.gov 3.73 nih.gov
6e p-Bromo Phenyl 2.18 nih.gov 40.32 nih.gov
6h o-Methyl Phenyl 1.82 nih.gov 3.82 nih.gov
6j o-Bromo, o-Chloro Phenyl 1.82 nih.gov 3.82 nih.gov

| 6k | p-Bromo, o-Chloro Phenyl | 1.35 nih.gov | 4.00 nih.gov |

Cognition Enhancement

Piperazine derivatives have been investigated as nootropic agents, with research demonstrating their potential to improve cognitive function. A notable example is the compound PMS1339, a novel piperazine derivative that exhibits multifunctional properties relevant to Alzheimer's disease. nih.gov PMS1339 was found to significantly inhibit both mice brain acetylcholinesterase (AChE) with an IC50 of 4.41 μM and sera butyrylcholinesterase (BuChE) with an IC50 of 1.09 μM. nih.gov Enzyme kinetic studies revealed that it acts as a mixed-type competitive AChE inhibitor. nih.gov Furthermore, PMS1339 was shown to inhibit AChE-induced amyloid-beta (Aβ) aggregation and was effective in reversing scopolamine-induced memory impairment in mice. nih.gov

In another line of research, new derivatives of the potent cognition-enhancer DM235 (Sunifiram), which contains a piperazine ring, were synthesized. rsc.org The aim was to introduce new functional groups to the piperazine ring to explore structure-activity relationships. Several of the newly synthesized molecules, including an alcohol (7b ), an acetate (B1210297) (8b ), and an ester (10d ), demonstrated interesting in vivo potency in the mouse passive avoidance test, confirming the importance of the piperazine scaffold for nootropic activity. rsc.org

Table 3: Cholinesterase Inhibitory Activity of Piperazine Derivative PMS1339

Enzyme Source IC50 (μM)
Acetylcholinesterase (AChE) Mice Brain 4.41 ± 0.63 nih.gov
Butyrylcholinesterase (BuChE) Mice Sera 1.09 ± 0.20 nih.gov

Anti-HIV-1 Activity

Derivatives incorporating the this compound structure are part of a broader class of piperazine-containing compounds that have shown potent activity against the Human Immunodeficiency Virus Type 1 (HIV-1). A series of diarylpyrimidine (DAPY) derivatives bearing a piperazine sulfonyl moiety were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net These compounds were engineered to improve potency against wild-type and NNRTI-resistant viral strains by enhancing interactions with the backbone of the reverse transcriptase enzyme. nih.govresearchgate.net

Within this series, the position of the cyano group on the phenyl ring was found to be important. researchgate.net Compound 18b1 , which features a cyano group, demonstrated single-digit nanomolar potency against the wild-type HIV-1 strain and five mutant strains. nih.govresearchgate.net Its efficacy was significantly better than the approved NNRTI drug etravirine. researchgate.net The compound displayed an EC50 value of 0.0014 μM against wild-type HIV-1. nih.gov Co-crystal structure analysis confirmed the binding mode and explained the broad-spectrum inhibitory activity of this class of compounds. researchgate.net

Table 4: Anti-HIV-1 Activity of Piperazine Sulfonyl-Bearing Diarylpyrimidine Derivatives

Compound HIV-1 Strain EC50 (μM)
18b1 Wild-Type 0.0014 nih.gov
18a1 Wild-Type 0.0018 nih.gov
Etravirine (ETR) Wild-Type 0.0033 nih.gov

Antinociceptive Properties

The piperazine scaffold is a key feature in compounds designed for pain management, exhibiting antinociceptive effects through various mechanisms. One area of research has focused on dual-targeting ligands that act as antagonists for both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.govmdpi.com Comparing structurally similar compounds, it was noted that replacing a piperidine ring with a piperazine ring could significantly alter receptor affinity. For example, compound 4 , a piperazine derivative, showed high affinity for hH3R (Ki = 3.17 nM) but weaker affinity for σ1R (Ki = 1531 nM). mdpi.com

Another class of compounds, thiazole-piperazine derivatives, has been shown to possess both centrally and peripherally mediated antinociceptive activities. insilico.eu In vivo studies using tail-clip and hot-plate tests in mice demonstrated that compounds such as 3a , 3b , 3c , 3f , and 3g significantly prolonged reaction times compared to controls. insilico.eu Further mechanistic studies revealed that these effects were abolished by pre-treatment with naloxone, indicating the involvement of the opioidergic system in their antinociceptive action. insilico.eu This was supported by molecular docking studies showing significant interactions between the active compounds and μ- and δ-opioid receptors. insilico.eu

Table 5: Receptor Binding Affinities of a Piperazine Derivative for Histamine H3 and Sigma-1 Receptors

Compound Receptor Ki (nM)
4 (Piperazine derivative) hH3R 3.17 mdpi.com

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores and Structural Motifs

Pharmacophore modeling identifies the essential structural features of a molecule responsible for its biological activity. For arylpiperazine derivatives, including those with a cyanophenyl group, several key pharmacophoric elements have been identified that are critical for interaction with various biological targets. researchgate.net

A widely recognized pharmacophore model for this class of compounds generally consists of three main components:

A Basic Amine Center: The piperazine (B1678402) ring itself provides a basic tertiary amine, which is often crucial for forming ionic interactions or hydrogen bonds with receptor sites. nih.gov

A Hydrophobic Aromatic Region: The cyanophenyl ring serves as a key hydrophobic domain, engaging in van der Waals or pi-pi stacking interactions with the target protein. nih.gov

A Linker Moiety: In many derivatives, an aliphatic chain or another functional group links the piperazine core to a second pharmacophoric element, and the length and flexibility of this linker can significantly impact activity. nih.gov

Specifically for ligands targeting sigma-1 receptors (σ1R), a common pharmacophore involves a central amine site flanked by two hydrophobic domains, one primary (binding the phenyl group) and one secondary. nih.gov For other targets, such as serotonin (B10506) receptors, the model includes features like a positive ionizable group (the piperazine nitrogen), an aromatic ring, a hydrogen bond acceptor, and a hydrophobic group. researchgate.net The interplay between these structural motifs dictates the molecule's affinity and selectivity for its biological targets. researchgate.net

Impact of Substitutions on the Cyanophenyl Ring

The position of the cyano group on the phenyl ring is a critical determinant of biological activity. The cyano group is an electron-withdrawing group, and its location—ortho (2-position), meta (3-position), or para (4-position)—affects the electron density distribution of the aromatic ring. chemistrysteps.commasterorganicchemistry.com This, in turn, influences how the molecule interacts with its biological target.

SAR studies on various arylpiperazine derivatives have shown that positional changes can lead to significant differences in potency and efficacy. For instance, in one study of phenylpiperazine derivatives with acaricidal activity, a cyano group at the 2-position (ortho) was found to be particularly effective. nih.gov Similarly, for certain N-arylpiperazine derivatives targeting androgen receptors, ortho-substituted phenyl groups displayed moderate to strong cytotoxic activities. mdpi.com These findings highlight that while 1-(3-cyanophenyl)piperazine features a meta-cyano group, shifting this substituent to the ortho or para position can either enhance or diminish activity depending on the specific target interactions. The meta position creates a unique electronic and steric environment that is often optimized for specific receptor binding pockets.

Introducing other chemical groups onto the cyanophenyl ring provides another avenue for modulating activity. The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact—plays a significant role.

Research on related phenylpiperazine derivatives has provided valuable insights:

Halogens: The introduction of a fluorine atom at the 2-position of the phenyl ring was shown to increase acaricidal activity compared to the unsubstituted compound. nih.gov In another series, among substituted phenylsulfonyl derivatives, a para-chlorophenylsulfonyl group was more active than its meta-substituted counterpart, while the ortho-substituted version was almost inactive. nih.gov

Aliphatic Groups: Aliphatic substitutions, such as a methyl group, have been found to result in efficacy and toxicity profiles comparable to the parent 1-phenylpiperazine in studies of intestinal permeation enhancers. nih.gov

Polar Groups: In contrast, substitutions with polar groups like hydroxyl or primary amines on the phenyl ring were found to significantly increase toxicity. nih.gov

Table 1: Effect of Phenyl Ring Substituents on Acaricidal Activity of Phenylpiperazine Derivatives nih.gov
Substituent (Y) at 2-PositionActivity against T. urticae
Fluorine (F)High
Cyano (CN)High
Unsubstituted (H)Moderate
Chlorine (Cl)Moderate
Methyl (CH₃)Moderate

Influence of Piperazine Ring Substitutions

The piperazine ring is a versatile scaffold amenable to various chemical modifications, particularly at the nitrogen atom not attached to the cyanophenyl ring (the N4 position). researchgate.net

The substituent at the N4 position of the piperazine ring is a major determinant of the compound's pharmacological profile. researchgate.net A wide range of functional groups can be introduced, leading to diverse activities.

Studies on N-substituted piperazine derivatives have revealed several key trends:

Alkyl Chains: Simple alkyl groups can be effective. A methyl group on the piperazine nitrogen led to high acaricidal activity. nih.govresearchgate.net However, elongating the alkyl chain, for instance to a butyl group, resulted in decreased activity, suggesting a specific size constraint in the target's binding pocket. nih.gov

Aryl Groups: N-aryl substitutions are common in many biologically active piperazine compounds. nih.gov For example, N-benzyl groups have been shown to exhibit good acaricidal activity. The position of substituents on this benzyl ring is also important, with activity following the order of para > meta > ortho. nih.gov

Acyl and Sulfonyl Groups: Introducing acyl or sulfonyl groups can significantly enhance potency. Acetyl, 4-chlorobenzoyl, chloromethylsulfonyl, and 4-chlorophenylsulfonyl groups on the piperazine nitrogen all produced highly active acaricidal compounds. nih.gov

Heterocyclic Rings: In a series of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring with various indole (B1671886) rings was well-tolerated. nih.gov Interestingly, the loss of basicity at the piperazine nitrogen due to the introduction of an amide linker did not negatively impact receptor affinity, indicating that this nitrogen may not be involved in crucial hydrogen-bonding interactions for this specific target. nih.gov

Table 2: Influence of N-Substituents on the Piperazine Ring on Acaricidal Activity nih.gov
N-Substituent (R²)Relative Activity against T. urticae
MethylHigh
ButylLow
BenzylGood
4-ChlorobenzylGood (para > meta > ortho)
AcetylVery High
4-ChlorobenzoylVery High
ChloromethylsulfonylVery High
4-ChlorophenylsulfonylVery High

Stereochemistry can play a pivotal role in the biological activity of piperazine derivatives. researchgate.netresearchgate.net Although substitutions are most common at the nitrogen atoms, introducing substituents on the carbon atoms of the piperazine ring creates chiral centers. rsc.org The different enantiomers or diastereomers of such a molecule can exhibit distinct pharmacological profiles.

For example, the introduction of a chiral methyl group at the C2 or C3 position of the piperazine ring in a series of phenylpiperazinium compounds resulted in stereoisomers with markedly different selectivity for α9 and α7 nicotinic acetylcholine receptors. nih.gov X-ray crystallography studies revealed that to minimize steric strain, such substituents tend to occupy the equatorial position on the piperazine ring's chair conformation. nih.gov This demonstrates that the three-dimensional arrangement of atoms is critical, and different stereoisomers can orient themselves differently within a receptor binding site, leading to variations in activity and selectivity.

Computational and In Silico Approaches to SAR

Computational and in silico methods have become indispensable tools in modern drug discovery for elucidating the Structure-Activity Relationships (SAR) of novel compounds. These approaches allow for the rapid assessment of a molecule's potential biological activity, binding mode, and metabolic fate, thereby guiding the design and optimization of new drug candidates. For the arylpiperazine class of compounds, including this compound, these computational techniques provide critical insights into their interactions with biological targets and their disposition within the body.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-protein complex. This method is instrumental in understanding the specific interactions that govern binding affinity and selectivity. For derivatives of the arylpiperazine scaffold, docking studies have been crucial in exploring their binding mechanisms to a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

Docking analyses of arylpiperazine derivatives into the binding sites of receptors like the serotonin 5-HT2A and dopamine D2/D3 receptors have revealed key interaction patterns. nih.govmdpi.com The protonatable nitrogen atom of the piperazine ring is frequently observed to form a crucial charge-reinforced hydrogen bond with a conserved aspartate residue in the transmembrane domain of these aminergic GPCRs. researchgate.net

The aryl ring, in this case, the 3-cyanophenyl group, typically engages in hydrophobic and aromatic interactions within a pocket formed by aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov Specifically, π-π stacking interactions between the electron-rich aromatic systems of the ligand and the receptor are common. nih.gov The cyano substituent on the phenyl ring, being an electron-withdrawing group, can modulate the electronic properties of the aromatic ring and potentially form specific hydrogen bonds or dipole-dipole interactions with polar residues in the binding pocket.

While specific docking studies for this compound are not extensively detailed in the public domain, the general binding mode for arylpiperazines suggests a consistent pattern of interactions that are critical for their biological activity.

Table 1: Common Ligand-Protein Interactions for Arylpiperazine Scaffolds

Interaction TypeLigand MoietyInteracting Protein Residues (Examples)
Charge-Reinforced H-BondProtonated Piperazine NitrogenAspartate (Asp)
π-π StackingPhenyl RingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Hydrophobic InteractionsPhenyl Ring, Piperazine RingLeucine (Leu), Isoleucine (Ile), Valine (Val)
Potential H-BondingCyano Group NitrogenSerine (Ser), Threonine (Thr), Asparagine (Asn)

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as 3D queries for virtual screening of compound libraries to identify new potential ligands. For long-chain arylpiperazines (LCAPs), a class to which many derivatives of this compound belong, several pharmacophore models have been developed, particularly for their activity at serotonin and adrenergic receptors. scispace.comnih.gov

A typical pharmacophore model for an arylpiperazine-based ligand targeting aminergic GPCRs includes several key features:

A positive ionizable (PI) feature: This is consistently represented by one of the nitrogen atoms of the piperazine ring, which is protonated at physiological pH.

An aromatic ring (AR) feature: This corresponds to the phenyl group, which is essential for establishing aromatic interactions within the receptor binding site.

Hydrogen Bond Acceptor (HBA) feature: The nitrogen atom of the cyano group in this compound can act as a hydrogen bond acceptor, providing an additional point of interaction to enhance binding affinity and selectivity.

These models are validated by their ability to distinguish between active and inactive compounds and are used to guide the design of new derivatives with improved potency and selectivity. nih.gov The this compound structure effectively maps onto these established pharmacophore models for arylpiperazine ligands.

Table 2: Key Pharmacophore Features for Arylpiperazine Ligands

Pharmacophore FeatureCorresponding Chemical Moiety in this compound
Positive Ionizable (PI)Piperazine Nitrogen
Aromatic Ring (AR)Phenyl Ring
Hydrophobic (HYD)Phenyl Ring, Piperazine Ring
Hydrogen Bond Acceptor (HBA)Cyano Group

In Silico Metabolism Prediction

In silico metabolism prediction utilizes computational algorithms and models to forecast the metabolic fate of a compound, identifying potential sites of metabolism and the resulting metabolites. news-medical.netsci-hub.box This is a critical step in early drug development to anticipate potential issues with pharmacokinetic properties or the formation of reactive metabolites.

For arylpiperazine compounds, several metabolic pathways are common. The piperazine ring itself is susceptible to oxidation. Studies on similar compounds, like 1-(3-chlorophenyl)piperazine (mCPP), have shown that metabolism can occur via hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov

For this compound, in silico models would likely predict the following metabolic transformations:

Aromatic Hydroxylation: The cyanophenyl ring is a probable site for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of phenolic metabolites. The exact position of hydroxylation would be influenced by the electronic effects of the cyano group.

Piperazine Ring Oxidation: The piperazine ring can undergo several metabolic reactions, including N-dealkylation (if substituted on the second nitrogen), ring opening, or oxidation to form lactams.

N-oxidation: The nitrogen atoms of the piperazine ring are also potential sites for N-oxidation.

Predictive models often use rule-based expert systems or machine learning algorithms trained on large datasets of known metabolic transformations to estimate the likelihood of metabolism at different sites on a molecule. sci-hub.boxsemanticscholar.org These predictions help in designing compounds with improved metabolic stability by modifying the most labile positions.

Table 3: Predicted Metabolic Pathways for this compound

Metabolic ReactionPotential SiteResulting Metabolite Type
Aromatic HydroxylationPhenyl RingPhenolic derivative
Piperazine Ring OpeningPiperazine RingN-(3-cyanophenyl)ethylenediamine derivative
N-OxidationPiperazine NitrogensN-oxide derivative

Medicinal Chemistry and Drug Discovery Applications

Lead Compound Identification and Optimization

A "lead compound" is a chemical starting point for drug optimization, exhibiting a desired biological activity but often requiring modifications to improve potency, selectivity, and pharmacokinetic properties. patsnap.compressbooks.pub While the broader N-phenylpiperazine class has served as a rich source for lead compounds, particularly for neurological targets like dopamine (B1211576) and serotonin (B10506) receptors, specific documentation identifying 1-(3-cyanophenyl)piperazine itself as a foundational lead compound for a drug development program is not extensively detailed in publicly available scientific literature.

In a typical lead optimization process, medicinal chemists would systematically modify the structure of a lead compound to establish a Structure-Activity Relationship (SAR). patsnap.com For this compound, potential modifications could include:

Functionalization of the cyano group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, creating new points for interaction with biological targets. newdrugapprovals.org

Substitution on the phenyl ring: Adding other substituents to the aromatic ring could enhance binding affinity or alter electronic properties.

Modification of the piperazine (B1678402) ring: Alkylation of the second nitrogen atom (N4) is a common strategy to connect the arylpiperazine core to other pharmacophoric fragments.

The table below illustrates hypothetical optimization pathways based on common medicinal chemistry strategies.

Modification SitePotential Functional GroupDesired Outcome
Cyano Group (C≡N)Amine (-CH₂NH₂)Introduce basicity, hydrogen bonding
Cyano Group (C≡N)Carboxylic Acid (-COOH)Introduce acidity, hydrogen bonding
Phenyl RingMethoxy (-OCH₃)Alter lipophilicity and electronics
Piperazine N4Alkyl or Aryl ChainsConnect to other pharmacophores

This table is illustrative of general lead optimization strategies and does not represent specific published research on this compound.

Design and Synthesis of Novel Derivatives

The design and synthesis of novel derivatives from a core scaffold are central to exploring its therapeutic potential. The this compound structure offers a versatile platform for creating new chemical entities. The cyano group provides a handle for chemical modification, and the secondary amine of the piperazine ring is readily functionalized. newdrugapprovals.org

While specific, large-scale studies focusing on the synthesis of derivatives from this compound are not widely reported, the general principles of arylpiperazine chemistry are well-established. For instance, a common synthetic route involves the N-alkylation of the piperazine ring. Research on related arylpiperazines, such as 1-(3-chlorophenyl)piperazine, shows its use in synthesizing derivatives for potential antidepressant agents with activity at dopamine autoreceptors. nih.gov Similarly, derivatives of 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) have been synthesized and investigated for various central nervous system applications. google.com These examples highlight the synthetic tractability of the arylpiperazine scaffold for generating libraries of compounds for biological screening.

Role as Intermediate in Pharmaceutical Synthesis

Chemical intermediates are the building blocks used in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs). The arylpiperazine core is a common intermediate in the pharmaceutical industry. google.comacs.org

Atypical antipsychotics are a cornerstone of treatment for schizophrenia and other psychotic disorders. A prominent member of this class is Ziprasidone. However, a review of the established synthetic routes for Ziprasidone indicates that this compound is not the key intermediate. The crucial piperazine-containing building block for Ziprasidone is 1-(1,2-benzisothiazol-3-yl)piperazine (also known as 3-(1-piperazinyl)-1,2-benzisothiazole). newdrugapprovals.orgtsijournals.comdrugfuture.comresearchgate.net

The synthesis of this correct intermediate typically starts from 2-cyanophenyl-containing precursors, not 3-cyanophenyl ones. For example, a common commercial process involves the reaction of bis(2-cyanophenyl) disulfide with piperazine. tsijournals.com This intermediate is then coupled with another key fragment, 5-(2-chloroethyl)-6-chlorooxindole, to form Ziprasidone. newdrugapprovals.orgdrugfuture.com The positional difference between the cyano group in 1-(3 -cyanophenyl)piperazine and the precursors for the actual Ziprasidone intermediate (which are 2 -cyano derivatives) is chemically significant, leading to different final products.

The table below outlines the key intermediates in a common synthesis of Ziprasidone.

Intermediate NameRole in SynthesisReference
bis(2-cyanophenyl) disulfideStarting material for the piperazine moiety tsijournals.com
1-(1,2-benzisothiazol-3-yl)piperazineKey piperazine-containing building block newdrugapprovals.orgresearchgate.net
5-(2-chloroethyl)-6-chlorooxindoleSecond key fragment for coupling newdrugapprovals.orgdrugfuture.com

While its role in Ziprasidone synthesis is not supported by the literature, the 1-(aryl)piperazine scaffold is a building block for a multitude of other therapeutic agents across various disease areas. Piperazine derivatives are investigated for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

For example, patent literature describes piperazine derivatives as potential hypoglycemic agents for the treatment of diabetes. tsijournals.com The general structure claimed in such patents often involves an arylpiperazine core connected to other chemical moieties. Although this compound is not always explicitly cited as an example, its structural class falls within the scope of such broad claims, suggesting its potential utility as a building block in diverse therapeutic areas.

Future Directions and Emerging Research

Exploration of New Therapeutic Targets

The versatility of the 1-(3-cyanophenyl)piperazine scaffold allows for its exploration against a wide array of new therapeutic targets beyond its traditional areas of investigation. The piperazine (B1678402) ring is a common feature in molecules targeting the central nervous system (CNS), and future research will likely delve deeper into novel neurological targets.

Recent studies on piperazine derivatives have highlighted their potential in managing complex conditions like neurodegenerative diseases and cancer. For instance, derivatives are being investigated for their activity against targets implicated in Alzheimer's disease, such as monoamine oxidase-B (MAO-B), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). The structural features of this compound make it an attractive starting point for the design of inhibitors for these enzymes.

Furthermore, the arylpiperazine structure is a key element in compounds targeting various G-protein coupled receptors (GPCRs) and ion channels. Future research is anticipated to explore the potential of this compound derivatives as modulators of less-explored receptor families, potentially leading to treatments for a range of disorders, from metabolic diseases to inflammatory conditions. The exploration of its utility in antimicrobial and antifungal agents is also an emerging area of interest. acgpubs.orgresearchgate.net

Development of Multi-Target Directed Ligands

The traditional "one-target, one-drug" approach is often insufficient for treating multifactorial diseases such as cancer and neurodegenerative disorders. This has led to the rise of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. The this compound scaffold is exceptionally well-suited for the development of MTDLs due to its synthetic tractability and its ability to be incorporated into larger, more complex molecules.

Future research will likely focus on designing hybrid molecules that combine the this compound core with other pharmacophores to achieve a desired polypharmacological profile. For example, by linking this scaffold to moieties known to inhibit key enzymes in cancer cell proliferation, researchers can develop novel anti-cancer agents with enhanced efficacy and reduced potential for drug resistance.

In the context of neurodegenerative diseases, MTDLs based on the this compound structure could be designed to concurrently inhibit cholinesterases, modulate neurotransmitter receptors, and prevent the aggregation of amyloid-β plaques. This multi-pronged approach holds significant promise for developing more effective treatments for diseases like Alzheimer's and Parkinson's.

Advanced Pharmacological Profiling

As new derivatives of this compound are synthesized, a critical aspect of future research will be their comprehensive pharmacological profiling. This extends beyond simple measures of efficacy to include detailed investigations into their mechanism of action, selectivity, and potential off-target effects.

Advanced in vitro and in vivo models will be employed to understand how these compounds interact with their biological targets at a molecular level. This includes techniques such as X-ray crystallography to elucidate binding modes, and sophisticated cell-based assays to assess downstream signaling effects. Structure-activity relationship (SAR) studies will continue to be a cornerstone of this research, guiding the optimization of lead compounds for improved potency and selectivity. nih.gov

Moreover, there will be an increased emphasis on evaluating the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives early in the drug discovery process. This proactive approach helps to identify and address potential liabilities, thereby increasing the likelihood of successful clinical development.

Research AreaKey MethodologiesPotential Outcomes
Mechanism of Action Receptor binding assays, enzyme kinetics, cellular signaling studies.Elucidation of molecular targets and pathways.
Selectivity Profiling Screening against a broad panel of receptors and enzymes.Identification of specific and multi-target ligands.
Structure-Activity Relationship (SAR) Synthesis and biological evaluation of analog series.Optimization of potency, selectivity, and pharmacokinetic properties.
ADMET Profiling In vitro and in vivo assays for absorption, distribution, metabolism, excretion, and toxicity.Prediction of clinical viability and safety.

Clinical Translation Potential (based on preclinical findings of derivatives)

While direct clinical data on this compound itself is limited, the extensive preclinical research on its derivatives provides a strong foundation for future clinical translation. Numerous studies on related piperazine-containing compounds have demonstrated promising efficacy in animal models of various diseases, including anxiety, depression, and psychosis. nih.gov

The anxiolytic and antidepressant-like effects observed in preclinical studies with some piperazine derivatives suggest that compounds based on the this compound scaffold could be viable candidates for clinical development for these indications. nih.gov The involvement of the serotonergic pathway in the mechanism of action of some of these derivatives further strengthens their therapeutic potential. nih.gov

Future research aimed at clinical translation will need to focus on selecting the most promising lead compounds based on their preclinical efficacy, safety, and pharmacokinetic profiles. Rigorous preclinical toxicology studies will be essential to ensure the safety of these compounds before they can be advanced to human clinical trials. The development of robust biomarkers to monitor the therapeutic effects and potential side effects of these compounds in early-phase clinical studies will also be a critical area of focus. The broad pharmacological activities reported for the piperazine scaffold suggest that derivatives of this compound hold significant promise for future drug development across a range of therapeutic areas. researchgate.netnih.gov

Q & A

Basic: What synthetic methodologies are recommended for 1-(3-Cyanophenyl)piperazine?

Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Nitrile introduction via nucleophilic substitution or coupling reactions on a pre-functionalized phenyl ring.
  • Step 2: Piperazine ring formation using reductive amination or cyclization under controlled pH and temperature (e.g., 60–80°C in ethanol or DCM) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity. Validate purity via HPLC with an internal standard like p-tolylpiperazine .

Advanced: How can researchers resolve contradictory receptor binding data for arylpiperazines?

Answer:
Contradictions in 5-HT/D receptor affinity data may arise from:

  • Assay Variability: Use standardized radioligand binding assays (e.g., 5-HT1A_{1A} with 3^3H-8-OH-DPAT) and compare results across multiple cell lines (CHO vs. HEK293) .
  • Structural Conformers: Perform molecular dynamics simulations to assess how the cyanophenyl group’s spatial orientation affects binding pocket interactions .
  • Metabolite Interference: Include LC-MS analysis to rule out metabolite formation during in vitro assays .

Basic: What analytical techniques ensure structural and purity validation of this compound?

Answer:

  • HPLC-UV/ESI-MS: Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with p-tolylpiperazine as an internal standard. Monitor for cyanophenyl-specific fragments (e.g., m/z 117 for –C≡N) .
  • NMR: Confirm the piperazine ring’s proton environment (δ 2.5–3.5 ppm for N–CH2_2) and aromatic protons (δ 7.2–7.8 ppm for cyanophenyl) .
  • Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values .

Advanced: How to design analogs of this compound with enhanced 5-HT7_{7}7​ selectivity?

Answer:

  • Backbone Modifications: Introduce semi-rigid spacers (e.g., naphthalene-sulfonamide) between the piperazine and cyanophenyl groups to reduce off-target D2_2 binding .
  • Substituent Tuning: Replace the cyano group with electron-withdrawing groups (e.g., –CF3_3) to enhance 5-HT7_{7} affinity. Validate via comparative molecular field analysis (CoMFA) .
  • In Vivo Testing: Screen analogs in rodent models for hypolocomotion (5-HT7_{7}-mediated behavior) and cross-validate with knockout models .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and weighing .
  • Storage: Store in airtight containers under inert gas (N2_2) at –20°C to prevent degradation .
  • Spill Management: Neutralize with 10% sodium bicarbonate and absorb with vermiculite. Dispose as hazardous waste .

Advanced: How to address low yield in the final step of this compound synthesis?

Answer:

  • Optimize Reaction Conditions: Increase catalyst loading (e.g., Pd/C for hydrogenation) or switch solvents (e.g., THF for better solubility of intermediates) .
  • Byproduct Analysis: Use GC-MS to identify side products (e.g., de-cyanated derivatives) and adjust stoichiometry .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition .

Basic: What computational tools predict the physicochemical properties of this compound?

Answer:

  • LogP and Solubility: Use SwissADME or MarvinSuite to estimate partition coefficients (LogP ~2.1) and aqueous solubility (LogS ~–3.5) .
  • Pharmacokinetics: Predict BBB permeability (e.g., BOILED-Egg model) and CYP450 interactions via ADMETLab 2.0 .

Advanced: How to elucidate metabolic pathways of this compound in preclinical models?

Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and identify phase I metabolites (e.g., hydroxylation at C4 of piperazine) via UPLC-QTOF .
  • Isotope Labeling: Synthesize 13^{13}C- or 15^{15}N-labeled analogs to track metabolic fate in urine/plasma .
  • Enzyme Inhibition Assays: Test CYP3A4/2D6 inhibition potential using fluorogenic substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.